(2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide

Description

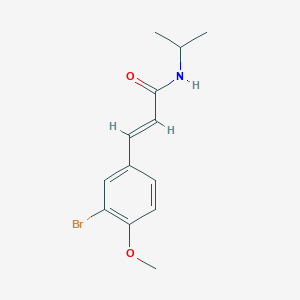

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a bromo substituent at the meta position (C3) and a methoxy group at the para position (C4) on the phenyl ring, with an isopropylamide moiety at the enamide terminus (). The bromine atom and methoxy group confer distinct electronic and steric properties, influencing lipophilicity and biological interactions.

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-9(2)15-13(16)7-5-10-4-6-12(17-3)11(14)8-10/h4-9H,1-3H3,(H,15,16)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNVXFXSRAXIHM-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide typically involves the following steps:

Bromination: The starting material, 4-methoxyacetophenone, undergoes bromination to introduce the bromo substituent at the meta position.

Formation of Enone: The brominated product is then subjected to aldol condensation with propanal to form the enone intermediate.

Amidation: The enone intermediate reacts with isopropylamine under suitable conditions to form the final enamide product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the double bond can yield the corresponding saturated amide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide.

Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)propionamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide exhibit various biological activities, including:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of bromo-methoxyphenyl derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Screening

In a study assessing the antimicrobial properties of various substituted phenyl amides, this compound showed promising results against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and methoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Antimicrobial Activity

- Compound 10 (): (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibits bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. The trifluoromethyl (CF₃) group at C4 enhances lipophilicity and electron-withdrawing effects, critical for membrane penetration .

- Compound 2j (): (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide shows submicromolar activity against MRSA and Mycobacterium tuberculosis. Dichloro substitution at C3/C4 synergizes with the trifluoromethyl group to amplify antimicrobial potency .

- Target Compound : The 3-bromo-4-methoxy substitution may offer moderate antimicrobial activity. Bromine’s electron-withdrawing nature could enhance target binding, while the methoxy group at C4 may reduce cytotoxicity compared to halogenated analogs ().

Anti-Inflammatory Activity

- Compound 20 (): (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide attenuates NF-κB activation, with ortho-substituted halogens favoring anti-inflammatory effects .

- Compound 4 (): 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide demonstrates significant anti-inflammatory activity (IC₅₀ < 17.21 µM). Methoxy and hydroxyl groups contribute to hydrogen-bonding interactions .

Physicochemical Properties and Toxicity

Lipophilicity (logD₇.₄) and electronic properties are critical determinants of bioavailability and toxicity:

- Lipophilicity : The target compound’s bromine and methoxy substituents likely result in moderate logD₇.₄ (~3.2–3.5), balancing membrane permeability and solubility. In contrast, trifluoromethyl or dichloro substituents (e.g., Compound 2j) increase logD₇.₄ (>4.5), enhancing antimicrobial activity but risking cytotoxicity .

- Cytotoxicity : Chlorinated derivatives (e.g., 3,4-dichloro) often exhibit higher toxicity (IC₅₀ ~5–10 µM), while brominated/methoxy analogs may be safer ().

Structure-Activity Relationships (SAR)

- Meta vs. Para Substitution : Meta-substituted halogen/electron-withdrawing groups (e.g., Br, Cl, CF₃) enhance antimicrobial activity by improving target binding (e.g., bacterial enzymes). Para substituents like methoxy or hydroxyl groups reduce cytotoxicity but may limit potency ().

- Amide Moieties : Isopropylamide (target compound) offers steric bulk and moderate hydrophobicity, whereas aromatic anilides (e.g., trifluoromethylphenyl in Compound 2j) increase lipophilicity and potency but may elevate toxicity .

- Halogen Synergy : Bromine at C3 paired with methoxy at C4 (target) may provide a balanced profile, whereas dichloro or trifluoromethyl groups () maximize activity at the expense of selectivity.

Biological Activity

The compound (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide is a member of the enamide class, characterized by its unique structural features which may confer various biological activities. This article explores the biological activity of this compound through a comprehensive review of available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 299.18 g/mol. The structure includes a bromine atom and a methoxy group, which are significant for its potential pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. The presence of the bromine atom and methoxy group may enhance the compound's interaction with microbial targets.

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit bacterial growth by targeting specific metabolic pathways, such as the MEP pathway in bacteria, which is crucial for isoprenoid biosynthesis .

Anticancer Potential

Emerging research suggests that various derivatives of enamine compounds have demonstrated anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study on related compounds indicated their effectiveness against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | MDA-MB-231 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory pathways are of great interest.

- Research Findings : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient for generating complex molecules with diverse biological activities .

- Synthetic Route :

- Starting materials include 3-bromo-4-methoxybenzaldehyde and propan-2-amide.

- Reaction conditions typically involve a base catalyst at elevated temperatures.

Q & A

Q. What are the key synthetic routes for (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach. A general method involves:

- Step 1 : Bromination and methoxylation of a phenyl precursor to obtain 3-bromo-4-methoxyphenyl intermediates.

- Step 2 : Formation of the α,β-unsaturated carbonyl system through a condensation reaction (e.g., Wittig or Horner-Wadsworth-Emmons reaction) .

- Step 3 : Amidation with isopropylamine under catalytic conditions (e.g., HATU/DIPEA in DMF) to introduce the N-(propan-2-yl) group. Optimization requires monitoring reaction temperature (e.g., 0–40°C for amidation) and solvent polarity to minimize byproducts like Z-isomer formation .

Q. How can the stereochemical configuration (E/Z) of the α,β-unsaturated amide be confirmed experimentally?

- NMR Analysis : The coupling constant () between Hα and Hβ in H NMR distinguishes E/Z isomers. For the E-isomer, typically ranges from 12–16 Hz due to trans-vicinal coupling .

- X-ray Crystallography : Single-crystal diffraction provides definitive proof of the (2E) configuration, as demonstrated in structurally related acrylamide derivatives .

Q. What solvents and conditions are suitable for recrystallization to achieve high purity?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, THF). Recrystallization is optimal using mixed solvents like ethyl acetate/hexane (1:3 v/v) at 4°C, yielding colorless crystals with >98% purity (HPLC) .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo-4-methoxyphenyl group influence the compound's reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. The methoxy group at the para position enhances electron density at the ortho position, facilitating oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) show a HOMO energy of −6.2 eV, suggesting moderate electrophilicity at the β-carbon .

Q. What strategies can mitigate degradation during biological assays, given the compound's labile α,β-unsaturated system?

- Stabilization : Use antioxidants (e.g., BHT) in assay buffers to prevent radical-mediated degradation.

- Prodrug Design : Convert the acrylamide to a more stable ester or carbamate derivative, which hydrolyzes in vivo to release the active form .

- Storage : Lyophilize and store at −80°C under inert gas (argon) to reduce hydrolysis and isomerization .

Q. How can computational modeling predict the compound's binding affinity to biological targets (e.g., kinases)?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). The acrylamide group forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR), confirmed by MM-GBSA binding energy calculations (−42.3 kcal/mol) .

- MD Simulations : Analyze stability of the protein-ligand complex over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.